molecular formula C21H23N3O3S B2662822 N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide CAS No. 1241467-20-8

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Cat. No.: B2662822
CAS No.: 1241467-20-8
M. Wt: 397.49
InChI Key: IQDFTNUWBGDGRH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a benzamide derivative featuring a cyanomethyl group attached to the amide nitrogen, a phenyl substituent on the same nitrogen, and a sulfonyl group at the para position of the benzene core. The sulfonyl group is further substituted with a 2-methylpiperidine moiety. The compound’s physicochemical properties, such as moderate solubility (due to the polar sulfonyl group) and lipophilicity (from the piperidine and phenyl groups), make it a candidate for further pharmacological evaluation .

Properties

IUPAC Name

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-17-7-5-6-15-24(17)28(26,27)20-12-10-18(11-13-20)21(25)23(16-14-22)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDFTNUWBGDGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent cyanomethylation. The general synthetic route can be summarized as follows:

  • Formation of the piperidine derivative : The 2-methylpiperidine is synthesized through standard alkylation methods.
  • Sulfonylation : The piperidine derivative is treated with a sulfonyl chloride to introduce the sulfonyl group.
  • Cyanomethylation : The final step involves the introduction of the cyanomethyl group via nucleophilic substitution.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, which include compounds similar to this compound, exhibit antiviral properties. A study reported that several N-phenylbenzamide derivatives demonstrated significant activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The most potent compounds showed IC50 values ranging from 5.7 to 12 μM against various strains of EV71, indicating their potential as antiviral agents .

Antiprotozoal Activity

Another significant area of research has focused on the antiprotozoal activity of related compounds. For instance, an N-phenylbenzamide derivative was shown to effectively target Trypanosoma brucei, the causative agent of African sleeping sickness. This compound was curative in an acute mouse model and demonstrated a mechanism involving the disruption of kinetoplast DNA (kDNA) function . This suggests that similar compounds may hold promise in treating protozoal infections.

Structure-Activity Relationship (SAR)

The SAR studies conducted on N-phenylbenzamide derivatives reveal critical insights into how structural modifications influence biological activity:

  • Substituents on the benzene ring : Variations at different positions on the benzene ring significantly affect potency and selectivity against specific viral strains.
  • Piperidine modifications : Altering the piperidine structure can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/PathogenIC50 (µM)References
Compound 1eAntiviralEnterovirus 715.7 - 12
Compound 1aAntiprotozoalTrypanosoma bruceiCurative
Compound XCysteine Protease InhibitorVarious Cysteine ProteasesTBD

Case Studies

Several case studies have highlighted the significance of this compound in therapeutic applications:

  • Antiviral Screening : A comprehensive screening of various derivatives against multiple strains of EV71 showed that modifications to the piperidine moiety led to enhanced antiviral activity and lower cytotoxicity compared to established drugs like pirodavir .
  • Protozoal Treatment : In vivo studies using murine models demonstrated that specific derivatives effectively reduced parasitemia levels in T. brucei infections, showcasing their potential for developing new treatments for neglected tropical diseases .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that compounds similar to N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide exhibit notable anticonvulsant properties. For instance, a series of derivatives were synthesized and evaluated for their anticonvulsant activity using multiple seizure models, such as the maximal electroshock (MES) and the 6 Hz model. The results indicated that certain derivatives showed significant protective effects against seizures, making them potential candidates for the treatment of epilepsy .

Key Findings:

  • Active Compounds : Several derivatives demonstrated over 80% protection in seizure models.
  • Mechanism of Action : Binding studies suggested interactions with glutamate and GABA receptors, critical targets in epilepsy treatment.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. A study synthesized various N-phenylbenzamide derivatives and assessed their efficacy against multiple strains of EV71. The results indicated that certain derivatives exhibited low micromolar activity against these viral strains, highlighting their potential as antiviral agents .

Key Findings:

  • IC50 Values : Some compounds showed IC50 values ranging from 5.7 to 12 μM against EV71.
  • Cytotoxicity : The cytotoxicity of the most active compounds was significantly lower than existing antiviral drugs, suggesting a favorable safety profile.

Anticancer Research

In addition to its anticonvulsant and antiviral applications, this compound has been explored for its anticancer properties. New derivatives incorporating imidazole rings have been designed to enhance their anticancer activity. These modifications aim to improve drug-likeness and pharmacokinetic profiles while maintaining or enhancing efficacy against cancer cell lines .

Key Findings:

  • Structural Modifications : Substitutions on the benzene ring were systematically studied to optimize activity.
  • Potential Targets : The derivatives showed promise against various cancer cell lines, supporting further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide derivatives, focusing on structural features, biological activity, physicochemical properties, and safety profiles.

Table 1: Comparative Analysis of N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide and Analogues

Compound Name Key Structural Features Physicochemical Properties Biological Activity Safety Profile
This compound (Target) Benzamide core, sulfonyl-2-methylpiperidine at C4, cyanomethyl-N-phenyl substitution Moderate solubility (logP ~3.2*), high thermal stability Potential protease or kinase inhibition (inferred from sulfonamide/piperidine motifs) Limited data; expected low acute toxicity (similar to piperidine-based compounds)
N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide (CYT387, ) Benzamide core, pyrimidine-morpholinoaniline at C4, cyanomethyl-N-phenyl substitution Higher solubility (hydrochloride salt; logP ~2.5*), crystalline JAK2/FLT3 kinase inhibitor (clinical research phase) Skin/eye irritant, respiratory toxicity (H315, H319, H335)
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () Sulfonamide core, bromo-pyrimidine-piperidine at C2, methoxy-phenyl substitution Low solubility (logP ~4.0*), halogen-enhanced reactivity Halogen-bond-mediated enzyme inhibition (e.g., carbonic anhydrase) No specific data; bromine may pose handling risks

*Estimated based on structural analogs.

Key Findings:

Structural Divergence: The target compound utilizes a sulfonyl-2-methylpiperidine group, distinguishing it from CYT387 (), which has a pyrimidine-morpholinoaniline substituent. The latter’s morpholine ring enhances polarity and solubility, as evidenced by its hydrochloride salt formulation .

Biological Activity :

  • CYT387 () is a well-characterized kinase inhibitor, while the target compound’s sulfonamide-piperidine motif aligns with protease inhibitors (e.g., HIV protease) or receptor antagonists .
  • The bromine in ’s compound may enhance target binding via halogen interactions, a feature absent in the other analogs .

Safety and Handling :

  • CYT387’s hazards (skin/eye irritation) highlight the need for controlled handling, whereas the target compound’s safety profile remains speculative but likely milder due to the absence of reactive halogens .

Synthesis Complexity :

  • The target compound’s synthesis involves sulfonylation of 4-chlorosulfonylbenzamide with 2-methylpiperidine, a straightforward route. In contrast, CYT387 requires pyrimidine coupling and salt formation, increasing synthetic steps .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the sulfonyl chloride intermediate followed by coupling with the benzamide core. Key steps include:

  • Sulfonylation : Reacting 2-methylpiperidine with a sulfonyl chloride derivative under inert conditions (e.g., N2 atmosphere) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C .
  • Amide Coupling : Using coupling agents such as HATU or EDC/HOBt to link the sulfonyl-piperidine moiety to the N-(cyanomethyl)-N-phenylbenzamide backbone. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
  • Optimization : Adjusting catalyst concentration (e.g., 1.2 equivalents of HATU) and maintaining pH 7–8 with tertiary amines (e.g., DIPEA) improves yields to >75% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., piperidine methyl at δ 1.2–1.4 ppm; sulfonyl group at δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 443.58) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs; requires high-purity crystals grown via vapor diffusion in acetonitrile/water .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against specific enzyme targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or proteases due to the sulfonamide’s affinity for catalytic lysine residues. Example: Inhibition assays for PI3K or carbonic anhydrase isoforms .
  • Assay Protocol :

Use recombinant enzymes (e.g., 10 nM PI3Kγ) in Tris-HCl buffer (pH 7.4).

Pre-incubate compound (0.1–100 µM) with enzyme for 15 minutes.

Add substrate (e.g., ATP for kinases) and measure activity via fluorescence or absorbance (e.g., ADP-Glo™ for kinases).

Calculate IC50 using nonlinear regression (GraphPad Prism) .

Q. What computational strategies are employed to predict the binding affinity of this compound with potential biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., sulfonyl oxygen hydrogen-bonded to Arg67 in PI3K). Set grid boxes to cover the ATP-binding pocket .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding energy (ΔG < -8 kcal/mol suggests strong affinity) .

Q. How should discrepancies between in vitro and in vivo efficacy data be systematically addressed?

  • Methodological Answer :

  • Solubility Assessment : Use shake-flask method to measure aqueous solubility (e.g., <10 µg/mL may limit bioavailability). Add co-solvents (e.g., 5% DMSO) or formulate as nanoparticles .
  • Metabolite Identification : Perform LC-MS/MS on plasma samples from animal studies to detect oxidative or hydrolytic metabolites .
  • Pharmacokinetic (PK) Analysis : Calculate AUC and half-life (t½) via non-compartmental modeling (WinNonlin) to correlate exposure with efficacy .

Q. What approaches are used to perform structure-activity relationship (SAR) studies on this compound's derivatives?

  • Methodological Answer :

  • Systematic Substitution : Modify the cyanomethyl group (e.g., replace with trifluoromethyl) or piperidine methyl (e.g., ethyl or cyclopropyl) .
  • Biological Testing : Screen derivatives in parallel against primary (e.g., enzyme inhibition) and secondary targets (e.g., cell proliferation in HeLa cells).
  • Statistical Analysis : Use partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with IC50 .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystallization Issues : Low solubility and flexible piperidine ring hinder crystal formation. Solutions:
  • Use mixed solvents (e.g., DMF/ethanol) for vapor diffusion.
  • Co-crystallize with cyclodextrins to stabilize the structure .
  • Data Collection : Weak diffraction (resolution >1.5 Å) due to disorder. Mitigation: Collect data at synchrotron facilities (λ = 0.9 Å) and apply anisotropic B-factor refinement .

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